molecular formula C8H9BrO4S B12079209 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

Cat. No.: B12079209
M. Wt: 281.13 g/mol
InChI Key: KVVPKHDTGMYFKH-UHFFFAOYSA-N
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Description

4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with a bromine atom, a carboxylic acid group, and a 2-methoxyethoxy group. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by carboxylation and etherification reactions. One common method includes:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Carboxylation: The brominated thiophene undergoes carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

    Etherification: The carboxylated product is then reacted with 2-methoxyethanol in the presence of an acid catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 4-substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of thiophene alcohols or aldehydes.

Scientific Research Applications

4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid has several applications in scientific research:

    Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.

    Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In organic electronics, it contributes to charge transport and conductivity through its conjugated system. In pharmaceuticals, it may interact with biological targets to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-thiophenecarboxylic acid
  • 4-Bromo-2-thiophenecarboxylic acid
  • 2-Bromothiophene

Uniqueness

4-Bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of the 2-methoxyethoxy group, which imparts specific solubility and electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

Molecular Formula

C8H9BrO4S

Molecular Weight

281.13 g/mol

IUPAC Name

4-bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H9BrO4S/c1-12-2-3-13-6-5(9)4-14-7(6)8(10)11/h4H,2-3H2,1H3,(H,10,11)

InChI Key

KVVPKHDTGMYFKH-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(SC=C1Br)C(=O)O

Origin of Product

United States

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